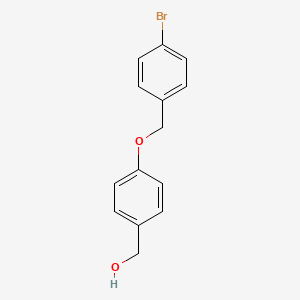

(4-((4-Bromobenzyl)oxy)phenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

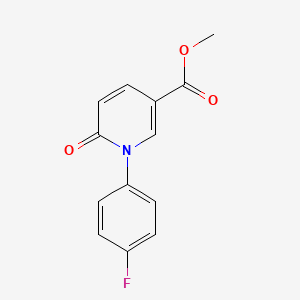

The compound (4-((4-Bromobenzyl)oxy)phenyl)methanol is a brominated aromatic alcohol that is of interest in organic chemistry due to its potential as an intermediate in various chemical reactions. The presence of the bromine atom makes it a versatile precursor for further functionalization.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and careful control of reaction conditions. While the provided papers do not directly describe the synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol, they do offer insights into related chemical reactions. For instance, the reaction of β-bromo-β-nitrostyrenes with triphenylphosphine in methanol is investigated, which could potentially be adapted for the synthesis of related brominated compounds .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using crystallography. The paper on the crystal structure of 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate provides an example of how methanol can be involved in the crystallization process of complex organic molecules, which could be relevant for understanding the crystalline structure of (4-((4-Bromobenzyl)oxy)phenyl)methanol . The study describes the formation of hydrogen bonds between molecules, which is a common feature in the crystal structures of many organic compounds.

Chemical Reactions Analysis

The reactivity of brominated compounds in the presence of nucleophiles or bases can lead to a variety of chemical transformations. The first paper discusses the reactions of β-bromo-β-nitrostyrenes, which could shed light on the types of reactions that (4-((4-Bromobenzyl)oxy)phenyl)methanol might undergo, such as substitution or elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-((4-Bromobenzyl)oxy)phenyl)methanol, such as melting point, boiling point, solubility, and stability, would be influenced by the presence of the bromine atom and the benzyl ether moiety. Although the papers provided do not directly discuss these properties for the compound , they do highlight the importance of solvent interactions, as seen in the crystal structure paper where methanol is used for recrystallization . This suggests that solvents like methanol could play a significant role in determining the physical properties of similar brominated aromatic alcohols.

Applications De Recherche Scientifique

Synthesis Applications

Synthesis of 4-Thiofuranosides : (2R,3S)-3-[[(4-Bromobenzyl)oxy]methyl]oxirane-2-methanol was used in a new method to synthesize 4-thiofuranosides. This approach involved converting this compound into an epithio derivative with inversion at both chiral centers and then undergoing regioselective opening with allylmagnesium bromide (Braanalt et al., 1994).

One-Pot Synthesis of Ferrocenyl Ketones : The compound was used in a PPh3-cyclometalated iridium(III) benzo[h]quinoline hydride 1/Pd(OAc)2-cocatalyzed three-component α-alkylation/Suzuki reaction. This reaction efficiently synthesized ferrocenyl ketones containing biaryls (Xu et al., 2013).

Synthesis of Antioxidant Compounds : (4-((4-Bromobenzyl)oxy)phenyl)methanol derivatives were synthesized to explore their potential as antioxidants. The synthesized bromophenols demonstrated effective antioxidant power, with one phenol showing the most potent antioxidant and radical scavenger properties (Çetinkaya et al., 2012).

Photolytic and Electrochemical Studies

Photochemistry of Related Compounds : Studies on the photolysis of similar compounds, like 4-phenyl-1,3-dioxolan-2-one, have been conducted. These studies help in understanding the behavior of related chemical structures under irradiation (White & Ma, 1987).

Isomerization Kinetics Studies : Research on the excited state isomerization kinetics of similar compounds, such as 4-(Methanol)Stilbene, provides insights into the rotational dynamics and photoisomerization rates in different environments, which could be relevant for understanding the behavior of (4-((4-Bromobenzyl)oxy)phenyl)methanol under similar conditions (Wiemers & Kauffman, 2001).

Pharmaceutical and Biological Research

- Antibacterial Properties : A study on the antibacterial properties of bromophenols from marine red algae revealed that certain bromophenols showed significant activity against various bacterial strains. This suggests potential pharmaceutical applications for bromophenol derivatives (Xu et al., 2003).

Safety And Hazards

Propriétés

IUPAC Name |

[4-[(4-bromophenyl)methoxy]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVMJMAYIKRTIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353248 |

Source

|

| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromobenzyl)oxy)phenyl)methanol | |

CAS RN |

400825-71-0 |

Source

|

| Record name | 4-[(4-Bromophenyl)methoxy]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)